4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Description
4-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a benzoic acid derivative featuring a brominated isoindole-1,3-dione moiety. The compound’s structure combines a planar aromatic benzoic acid group with the electron-deficient isoindole-dione ring, which is substituted with bromine at the 5-position. This bromine atom introduces steric bulk and electronic effects that influence solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C15H8BrNO4 |
|---|---|
Molecular Weight |
346.13 g/mol |
IUPAC Name |
4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoic acid |
InChI |
InChI=1S/C15H8BrNO4/c16-9-3-6-11-12(7-9)14(19)17(13(11)18)10-4-1-8(2-5-10)15(20)21/h1-7H,(H,20,21) |
InChI Key |
BEGKEMFFYPWLFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the following steps:
Cyclization: The formation of the dioxoisoindoline structure is accomplished through cyclization reactions, often involving the use of phthalic anhydride or its derivatives.
Benzoic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoic acid moiety.
Coupling Reactions: The benzoic acid group can participate in coupling reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the benzoic acid group.
Reduction Products: Reduced forms of the benzoic acid group.
Scientific Research Applications
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxoisoindoline moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of isoindole-1,3-dione derivatives, which are pharmacologically significant. Below is a comparative analysis with key analogues:
Key Findings from Comparative Studies
Substituent Position and Activity: Bromine at the 5-position on the isoindole ring (target compound) enhances anticonvulsant efficacy compared to 2-substituted analogues (e.g., 2-bromo or 2-chloro derivatives), likely due to optimal steric alignment with neuronal targets . Nitro groups (e.g., 4-nitro derivative) increase electrophilicity, raising concerns about genotoxicity, whereas bromine offers a safer profile .
Physicochemical Properties :
- The carboxylic acid group in the 4-position improves aqueous solubility (logP = 1.2) compared to ester or amide derivatives (logP = 2.5–3.8) .
- Methoxy substituents (e.g., 5-chloro-2-methoxy derivative) enhance blood-brain barrier penetration, critical for CNS-targeting drugs .
Toxicity and Safety: Brominated isoindole-diones exhibit lower genotoxicity than hydroxyurea (HU), a standard sickle cell drug. For example, HU induces 33.7 micronucleated reticulocytes (MNRET)/1,000 cells at 100 mg/kg, while isoindole-dione derivatives (e.g., C1–C6) show <6 MNRET/1,000 cells . Chlorinated analogues (e.g., 2-chloro derivative) display higher neurotoxicity in mice (TD₅₀ = 50 mg/kg) compared to brominated compounds (TD₅₀ > 100 mg/kg) .
Synthetic Accessibility: The target compound is synthesized via amide coupling between 5-bromo-isoindole-1,3-dione and 4-aminobenzoic acid in acetic acid, yielding 45–50% efficiency . Nitro-substituted analogues require hazardous nitration steps, complicating scale-up .
Biological Activity
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological pathways, and relevant case studies.
- Molecular Formula : C12H10BrNO4
- Molecular Weight : 312.116 g/mol
- CAS Number : 299964-12-8
Biological Activity Overview
Research indicates that benzoic acid derivatives, including the compound , exhibit various biological activities such as:
- Antimicrobial Effects : Some derivatives have shown promising antimicrobial properties against bacteria and fungi.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
- Cytotoxicity : Evaluated in various cancer cell lines, showing selective cytotoxic effects.
The biological activity of this compound can be attributed to several mechanisms:
-
Proteasome and Autophagy Modulation :
- Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This modulation is crucial for maintaining cellular homeostasis and protein degradation .
- In vitro studies indicated that certain concentrations of these compounds significantly activated cathepsins B and L, enzymes involved in protein degradation .
- Antioxidant Mechanism :
- Inhibition of Key Enzymes :
Study 1: Cytotoxicity Evaluation
A detailed evaluation was conducted on the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- Minimal cytotoxicity at lower concentrations (e.g., 5 μM) across several tested cell lines including Hep-G2 and A2058.
| Cell Line | Concentration (μg/mL) | % Cell Growth Inhibition |
|---|---|---|
| Hep-G2 | 10 | 4.81 ± 0.28 |
| A2058 | 10 | 5.02 ± 0.18 |
| CCD25sk | 10 | 3.56 ± 4.06 |
Study 2: Proteasome and Autophagy Pathways
In a comparative study of benzoic acid derivatives, it was found that:
- The compound significantly enhanced proteasomal chymotrypsin-like activity at concentrations of 5 μM.
| Compound | Chymotrypsin-like Activity (%) |
|---|---|
| Compound 1 | 467.3 ± 3.9 |
| Compound 2 | Not significant |
| Compound 3 | Highest activity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
